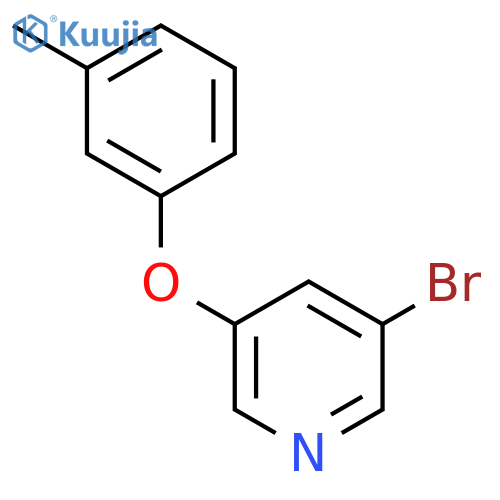Cas no 28231-75-6 (3-Bromo-5-(3-methylphenoxy)pyridine)

28231-75-6 structure
商品名:3-Bromo-5-(3-methylphenoxy)pyridine
3-Bromo-5-(3-methylphenoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(3-methylphenoxy)pyridine
- DTXSID30678771
- SCHEMBL23087952
- 3-Bromo-5-(m-tolyloxy)pyridine
- A898341
- AKOS015902339
- 28231-75-6
- 3-(3-methylphenoxy)-5-brompyridine
-
- インチ: InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3
- InChIKey: RBJSPIYPJZNHCR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(OC2C=CC=C(C)C=2)=CN=C1
計算された属性
- せいみつぶんしりょう: 262.9946
- どういたいしつりょう: 262.995
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 22.1A^2
じっけんとくせい
- 密度みつど: 1.422
- 屈折率: 1.597
- PSA: 22.12
3-Bromo-5-(3-methylphenoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B283355-2.5mg |
3-Bromo-5-(3-methylphenoxy)pyridine |
28231-75-6 | 2.5mg |
$ 200.00 | 2022-06-07 | ||
| TRC | B283355-5mg |
3-Bromo-5-(3-methylphenoxy)pyridine |
28231-75-6 | 5mg |
$ 370.00 | 2022-06-07 | ||
| TRC | B283355-10mg |
3-Bromo-5-(3-methylphenoxy)pyridine |
28231-75-6 | 10mg |
$ 585.00 | 2022-06-07 |
3-Bromo-5-(3-methylphenoxy)pyridine 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
28231-75-6 (3-Bromo-5-(3-methylphenoxy)pyridine) 関連製品
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
